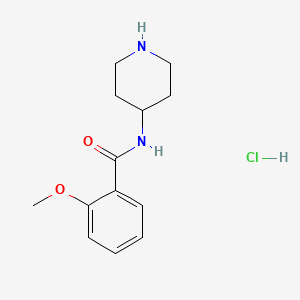

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride

描述

Structural Elucidation and Molecular Characterization

Systematic IUPAC Nomenclature and Constitutional Isomerism

The compound’s IUPAC name is 2-methoxy-N-piperidin-4-ylbenzamide hydrochloride , derived from its benzamide core, methoxy substituent at the ortho position, and a piperidine group attached to the amide nitrogen. The systematic nomenclature adheres to IUPAC rules for naming substituted benzamides and heterocyclic amines.

No constitutional isomerism is reported for this compound, as the substituents (methoxy and piperidine) are fixed at distinct positions on the benzamide scaffold.

X-ray Crystallographic Analysis of Molecular Geometry

While the exact crystal structure of 2-methoxy-N-(piperidine-4-yl)benzamide hydrochloride remains unreported, insights can be extrapolated from structurally analogous piperidine-benzamide derivatives. For example:

- Dihedral Angles : In related compounds, the piperidine ring exhibits a chair conformation, with a dihedral angle of ~31–63° between the piperidine and benzene planes, enabling optimal steric interactions.

- Hydrogen Bonding : The amide group and methoxy oxygen typically participate in intermolecular hydrogen bonds (e.g., N–H⋯O, C–H⋯O), forming extended supramolecular networks.

Spectroscopic Characterization

Key spectroscopic data for the compound and its analogs include:

¹H NMR

- Methoxy Group : δ 3.8–3.9 ppm (singlet, 3H, OCH₃)

- Piperidine Protons : δ 1.5–2.5 ppm (multiplet, 8H, piperidine CH₂ and CH groups)

- Aromatic Protons : δ 6.8–8.0 ppm (multiplet, 4H, benzene ring)

¹³C NMR

- Carbonyl Carbon : δ ~165–170 ppm (C=O)

- Methoxy Carbon : δ ~55–56 ppm (OCH₃)

- Piperidine Carbons : δ 25–45 ppm (CH₂/CH groups)

FT-IR

- C=O Stretch : ~

Structure

3D Structure of Parent

属性

IUPAC Name |

2-methoxy-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUORCCORLEIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxybenzoic acid and piperidine.

Amidation Reaction: The carboxylic acid group of 2-methoxybenzoic acid is converted to an amide by reacting with piperidine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Hydrochloride Formation: The resulting 2-Methoxy-N-(piperidine-4-yl)benzamide is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the amidation reaction is optimized for yield and purity. Continuous flow reactors could also be employed to improve efficiency and scalability. The final product is typically purified through recrystallization or chromatography.

化学反应分析

Types of Reactions

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.

Reduction: The amide bond can be reduced to an amine, which may be useful in further synthetic modifications.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: 2-Hydroxy-N-(piperidine-4-yl)benzamide.

Reduction: 2-Methoxy-N-(piperidine-4-yl)benzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

Synthesis and Structure-Activity Relationships

The compound is synthesized through a series of chemical reactions involving piperidine derivatives and benzamides. The structure-activity relationship (SAR) studies indicate that modifications in the piperidine and benzamide moieties significantly affect the biological activity of the resulting compounds. For instance, research has shown that specific substitutions can enhance the potency of N-(piperidine-4-yl)benzamide derivatives as inhibitors of the presynaptic choline transporter (CHT) .

Table 1: Synthesis Overview

| Compound | Synthesis Method | Key Modifications | Biological Activity |

|---|---|---|---|

| 2-Methoxy-N-(piperidine-4-yl)benzamide | Multi-step organic synthesis | 4-methoxy substitution | Potent CHT inhibitor |

| ML352 | Lead optimization from initial compounds | Variations in amide group | Selective inhibitor of CHT |

Antitumor Activity

A significant application of 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride is in cancer research. Studies have demonstrated that certain derivatives exhibit potent antitumor activity against various cancer cell lines, including hepatocellular carcinoma (HepG2). For example, one derivative showed an IC50 value of 0.25 μM against HepG2 cells, indicating strong cytotoxic effects .

Table 2: Antitumor Activity Data

| Compound | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 47 | HepG2 | 0.25 | Induces cell cycle arrest via p53/p21 pathway |

| Compound X | MCF7 | 0.5 | Apoptosis induction through caspase activation |

Neuropharmacological Applications

The compound's structure suggests potential neuropharmacological applications, particularly in modulating neurotransmitter systems. Research indicates that derivatives of N-(piperidine-4-yl)benzamide can act as selective inhibitors of neurotransmitter transporters, which may have implications for treating neurological disorders .

Case Study: Inhibition of Choline Transporter

In a high-throughput screening study, a series of N-(piperidine-4-yl)benzamide derivatives were evaluated for their ability to inhibit CHT. The most promising compound, ML352, exhibited noncompetitive inhibition with significant potency at varying choline concentrations .

Case Study: Antitumor Efficacy

In vitro studies on compound 47 revealed its capability to induce cell cycle arrest in HepG2 cells by modulating key regulatory proteins such as cyclin B1 and p53. Flow cytometry confirmed the induction of cell cycle arrest, highlighting its potential as an anticancer agent .

作用机制

The mechanism of action of 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may facilitate binding to these targets, while the methoxy group can influence the compound’s electronic properties and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

Similar Compounds

2-Methoxy-N-(piperidin-1-yl)benzamide: Similar structure but with a different position of the piperidine ring.

N-(4-Methoxyphenyl)piperidine-4-carboxamide: Contains a methoxyphenyl group but differs in the position of the amide linkage.

4-Methoxy-N-(piperidin-4-yl)benzamide: Similar but lacks the hydrochloride salt form.

Uniqueness

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride is unique due to its specific substitution pattern, which can significantly influence its chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

生物活性

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride, a compound of interest in medicinal chemistry, is part of the benzamide class and has shown potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- CAS Number : 1021901-98-3

This compound features a piperidine ring, which is known for its role in enhancing the bioactivity of various pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been observed to affect several biochemical pathways, including:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, potentially impacting metabolic processes.

- Receptor Binding : It may bind to various receptors, influencing signaling pathways associated with cancer and other diseases.

Biological Activity Overview

Research indicates that derivatives of the benzamide class, including this compound, exhibit a range of biological activities:

- Antitumor Activity :

- Cell Cycle Modulation :

- Neuropharmacological Effects :

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antitumor Mechanisms :

-

Pharmacokinetic Properties :

- Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, which enhance their therapeutic potential in vivo.

- Comparative Analysis :

常见问题

Q. Case Study: Identifying Degradation Products Under Oxidative Stress

- Approach :

- Stress testing : Expose to 3% HO at 40°C for 72 hours.

- Analysis : UPLC-QTOF-MS to identify oxidative byproducts (e.g., N-oxide derivatives).

- Mitigation : Add antioxidants (0.01% BHT) to formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。